Resistance to Mold Acylase Hydrolysis Compared to Other N-Acetyl Amino Acids
In a comparative study of various N-acetyl-DL-amino acids, acetyl-DL-aspartic acid exhibited the highest resistance to hydrolysis by mold acylases from Penicillium and Aspergillus. This property is a key differentiator for applications requiring a stable, non-hydrolyzable substrate [1].
| Evidence Dimension | Resistance to enzymatic hydrolysis |
|---|---|
| Target Compound Data | Acetyl-DL-aspartic acid: 'most resistant' |
| Comparator Or Baseline | Acetyl derivatives of aromatic (e.g., tyrosine, phenylalanine), basic (e.g., arginine, lysine), aliphatic (e.g., methionine, alanine), and hydroxy (e.g., serine, threonine) amino acids, which were hydrolyzed with varying degrees of ease. |
| Quantified Difference | Qualitative designation as 'most resistant' among the tested compounds. |
| Conditions | In vitro enzymatic assay using mold acylases from Penicillium and Aspergillus. |
Why This Matters
This high resistance to acylase-mediated hydrolysis makes N-acetyl-DL-aspartic acid a valuable tool as a stable, non-hydrolyzable control in enzyme assays or for studying transport and binding independent of metabolic cleavage.
- [1] Michi, K. & Nonaka, H. Enzymatic Resolution of Racemic Amino Acids VI. Hydrolysis of Various N-Acyl DL-Amino Acids by Mold Acylases. J. Biochem. 45, 745-749 (1958). View Source
